Virginiamycin Complex
Overview
Description
Virginiamycin Complex is a streptogramin antibiotic composed of two synergistic components: Virginiamycin M1 and Virginiamycin S1. It is produced by various species of the genus Streptomyces, including Streptomyces virginiae. This antibiotic complex is primarily used in agriculture to promote growth and prevent infections in livestock, as well as in the fuel ethanol industry to prevent microbial contamination .
Preparation Methods
Synthetic Routes and Reaction Conditions: Virginiamycin is naturally produced by Streptomyces virginiae. The production process involves fermentation under controlled conditions. The optimal pH and dissolved oxygen concentration are maintained at 6.8–7.0 and 50%, respectively. The fermentation process is enhanced by the addition of synthetic adsorbing resins, which help in the efficient recovery of the antibiotic .
Industrial Production Methods: In industrial settings, the production of Virginiamycin is scaled up using high-yield strains of Streptomyces virginiae. The process involves fed-batch fermentation with continuous addition of sucrose solution. The use of synthetic adsorbing resins allows for the selective binding and recovery of Virginiamycin, resulting in a high final titer .
Chemical Reactions Analysis
Types of Reactions: Virginiamycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the antibiotic to enhance its efficacy and stability.
Common Reagents and Conditions: The reactions typically involve common reagents such as oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired modification but generally include controlled temperature and pH.
Major Products: The major products formed from these reactions are modified forms of Virginiamycin with enhanced antimicrobial properties. These modifications can improve the antibiotic’s stability, solubility, and spectrum of activity .
Scientific Research Applications
Virginiamycin Complex has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and modification of cyclic peptides and depsipeptides.
Biology: Virginiamycin is employed in research on protein synthesis inhibition and ribosomal function.
Medicine: It is investigated for its potential use in treating infections caused by Gram-positive bacteria.
Industry: Virginiamycin is used in the fuel ethanol industry to prevent microbial contamination and in agriculture to promote growth and prevent infections in livestock .
Mechanism of Action
Virginiamycin is similar to other streptogramin antibiotics such as Pristinamycin and Quinupristin/Dalfopristin. These antibiotics share a similar mechanism of action and are used to treat infections caused by Gram-positive bacteria. Virginiamycin is unique in its combination of Virginiamycin M1 and Virginiamycin S1, which provides a synergistic effect that enhances its antimicrobial activity .
Comparison with Similar Compounds
- Pristinamycin
- Quinupristin/Dalfopristin
- Mikamycin
- Vernamycin
- Streptogramin
Properties
IUPAC Name |
(12Z,17Z,19Z)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N3O7/c1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34)/b7-5-,10-9-,18-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIKHDNSXMZDCU-RLJJXFIZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1/C=C\C(=O)NC/C=C\C(=C/C(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)\C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21411-53-0 | |
Record name | Ostreogrycin a | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244426 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ostreogrycin a | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87432 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Virginiamycin M1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.327 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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